7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione is a complex organic compound belonging to the purine class, which has garnered attention due to its potential biological significance and applications in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 409.5 g/mol. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, enhancing its pharmacological properties.
The synthesis of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione typically involves several steps:
In an industrial context, the synthesis can be scaled using continuous flow chemistry methods, which allow for better control over reaction conditions and improved efficiency in product yield .
The molecular structure of 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione can be described using various notations:
InChI=1S/C22H27N5O3/c1-15-8-7-11-26(12-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3
CC1CCCN(C1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
The compound's structural data indicates that it contains multiple heteroatoms (nitrogen and oxygen), which contribute to its biological activity and solubility properties .
The compound can participate in various chemical reactions typical for purine derivatives:
These reactions are often studied in the context of their implications for drug design and development, particularly for compounds targeting specific biological pathways .
The mechanism of action for 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione involves interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures often exhibit activity against certain types of cancer or inflammatory diseases due to their ability to interfere with nucleic acid metabolism .
The physical properties include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound and confirm its identity and purity .
7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development efforts aimed at addressing unmet medical needs .
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 14679-41-5